Methyl 3-bromo-2-hydroxybenzoate

Solid-state chemistry Process chemistry Crystallography

Achieve precise regiocontrol in cross‑couplings with Methyl 3‑bromo‑2‑hydroxybenzoate. The ortho‑relationship between the 3‑bromo and 2‑hydroxy groups allows chemoselective reactions in the presence of other halogens, critical for constructing complex biaryl pharma intermediates. With a LogP of 3.13 and clean SAR profile, this 98‑purity building block is ready for medicinal chemistry optimization. Stock available; choose the size that fits your synthesis scale.

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
CAS No. 28165-45-9
Cat. No. B1422725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-2-hydroxybenzoate
CAS28165-45-9
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)Br)O
InChIInChI=1S/C8H7BrO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3
InChIKeyWZHOTUVSKJWGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-bromo-2-hydroxybenzoate (CAS 28165-45-9) – A Specialized Aromatic Halogenated Building Block for Regioselective Organic Synthesis


Methyl 3-bromo-2-hydroxybenzoate (CAS 28165-45-9) is an aromatic ester bearing both a bromine atom at the 3-position and a hydroxyl group at the 2-position of the benzoate ring . This specific substitution pattern imparts a unique steric and electronic profile, which is critical for regioselective reactions such as cross-couplings and nucleophilic aromatic substitutions. Its physicochemical properties, including a high melting point (277-278 °C) and limited aqueous solubility (0.0649 mg/mL), directly impact its handling, purification, and formulation in synthetic workflows .

Why Methyl 3-bromo-2-hydroxybenzoate Cannot Be Readily Replaced by Regioisomers or Other 2-Hydroxybenzoate Analogs in Critical Synthesis Routes


The specific substitution pattern of methyl 3-bromo-2-hydroxybenzoate dictates its distinct chemical behavior and physical properties. Substituting this compound with its 5-bromo regioisomer, the 3-chloro analog, or the parent methyl salicylate would alter key parameters such as steric accessibility for cross-coupling reactions, hydrogen bonding potential, solubility, and solid-state morphology . These differences are not merely academic; they directly impact reaction yields, purification strategies, and the successful construction of target molecules in multi-step syntheses .

Quantitative Differentiation of Methyl 3-bromo-2-hydroxybenzoate from Closest Analogs: A Comparative Evidence Guide for Procurement


Solid-State Property Divergence: A 200°C+ Melting Point Differential Between 3-Bromo and 5-Bromo Regioisomers Informs Purification and Handling Protocols

Methyl 3-bromo-2-hydroxybenzoate exhibits a profoundly higher melting point than its 5-bromo regioisomer, a direct consequence of altered intermolecular interactions due to bromine position . This large thermal difference is a primary indicator of divergent solid-state packing and stability, which will directly influence crystallization, drying, and long-term storage protocols in a laboratory or pilot plant setting .

Solid-state chemistry Process chemistry Crystallography Purification

Bioactivity Profile Differentiation: Weak Biofilm Inhibition and Lack of HMG-CoA Reductase Activity Distinguish this Scaffold from Other Salicylates

In functional assays, methyl 3-bromo-2-hydroxybenzoate demonstrates a specific, albeit weak, bioactivity profile. It exhibits an IC50 of 125,000 nM (125 µM) for inhibition of Enterococcus faecalis biofilm formation and shows no significant inhibitory activity against rat hepatic microsomal HMG-CoA reductase . This contrasts with other salicylate derivatives, like some 5-substituted analogs, which may show different enzyme inhibition profiles or antioxidant capacities.

Antibacterial Biofilm HMG-CoA reductase Drug discovery

Lipophilicity and Aqueous Solubility: A Measured Solubility of 0.0649 mg/mL and LogP of 3.13 Influence Formulation and Reaction Medium Selection

The compound's measured aqueous solubility of 0.0649 mg/mL (0.281 µM) and calculated LogP of 3.13 place it in a specific region of physicochemical space. Compared to the less lipophilic methyl 3-chloro-2-hydroxybenzoate (LogP ~1.83) , the brominated version is significantly more hydrophobic, which will impact its partitioning in biphasic reactions and its solubility in biological assay media.

Lipophilicity Solubility LogP Drug formulation Reaction design

Reaction Selectivity: The Ortho-Hydroxyl Group Adjacent to the 3-Bromo Substituent Creates a Unique Steric and Electronic Environment for Cross-Coupling

The adjacency of the bromine at the 3-position to the hydroxyl group at the 2-position creates a unique steric environment not present in 4-bromo or 5-bromo regioisomers . This ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the ester carbonyl, influencing the electron density at the C-Br bond and potentially affecting oxidative addition rates in palladium-catalyzed cross-couplings. While direct comparative kinetic data is scarce for this specific compound, the principle is well-established: ortho-substituents on aryl halides significantly modulate reactivity in Suzuki and related couplings compared to meta- or para-substituted analogs .

Cross-coupling Suzuki-Miyaura Steric effects Regioselectivity

Optimal Research and Industrial Deployment Scenarios for Methyl 3-bromo-2-hydroxybenzoate Based on Evidence


Regioselective Synthesis of Biaryl Compounds via Suzuki-Miyaura Cross-Coupling

The unique ortho-relationship between the 3-bromo and 2-hydroxy groups can be exploited for chemoselective cross-couplings in the presence of other halogens . This is particularly valuable for constructing complex biaryl systems in pharmaceutical intermediates where precise control over coupling site is critical .

Scaffold for Developing Biofilm Inhibitors with a Favorable Selectivity Profile

Given its measurable but weak biofilm inhibition (IC50 = 125 µM) and lack of HMG-CoA reductase activity, this scaffold is a clean starting point for medicinal chemistry optimization . Structure-activity relationship (SAR) studies can aim to enhance the anti-biofilm potency without introducing off-target liabilities common to other salicylate derivatives .

Synthesis of Lipophilic Pharmacophores Requiring a Halogenated Benzoate Core

With a LogP of 3.13, this compound is well-suited as a building block for designing drug candidates that require moderate lipophilicity for membrane permeability or binding to hydrophobic protein pockets . Its limited aqueous solubility (0.0649 mg/mL) is also a key parameter for formulation scientists to consider during early-stage development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-bromo-2-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.